![molecular formula C21H30N2O6 B2662612 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid CAS No. 2287332-21-0](/img/structure/B2662612.png)
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.479. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, recognized for its significant role in agricultural and urban pest control. The compound reaches various natural environments, both directly and indirectly, prompting extensive research into its toxicology and mutagenicity. This research aims to provide insights into the specific characteristics of 2,4-D toxicity and its mutagenic potential, leveraging quantitative visualization methods to summarize advancements in this field. The United States emerges as a leading contributor to this research domain, with notable activity also observed in Canada and China. The fields of Toxicology and Biochemical and Molecular Biology have been identified as areas exerting considerable influence on the study of 2,4-D. Keywords associated with this research include glyphosate, atrazine, water, and gene expression, highlighting a focus on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic organisms, and molecular imprinting (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Caffeic Acid Derivatives and Their Therapeutic Potential
Caffeic acid (CA) and its derivatives have garnered attention for their broad spectrum of biological activities and potential therapeutic applications. The development of new chemical entities based on the CA scaffold is a trending strategy, aimed at combating human diseases associated with oxidative stress. CA derivatives also find applications in the cosmetic industry, owing to their stabilizing properties. The synthesis of esters, amides, and hybrids with currently marketed drugs exemplifies the innovative approaches being explored to harness the therapeutic potential of CA derivatives. This ongoing research underscores the promise of CA-based compounds in yielding new and effective therapeutic agents (T. Silva, Catarina Oliveira, F. Borges, 2014).
Sorption of Phenoxy Herbicides to Soil and Organic Matter
The sorption behavior of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been comprehensively reviewed, encompassing a range of experiments to understand their interaction with various environmental substrates. This research is crucial for predicting the mobility and persistence of these compounds in the environment, aiding in the development of strategies for mitigating their potential adverse impacts. The data suggest that soil organic matter and iron oxides play significant roles as sorbents for phenoxy herbicides, pointing to the need for further exploration of these interactions to inform environmental management practices (D. Werner, J. Garratt, G. Pigott, 2012).
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-20(2,3)29-18(26)22-16-9-11-21(12-10-16,13-17(24)25)23-19(27)28-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWLMTNULBQPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

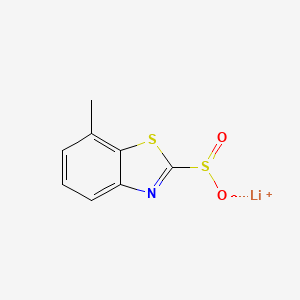
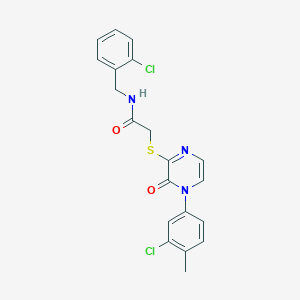
![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)
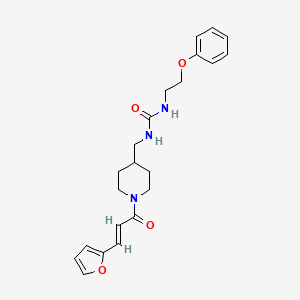
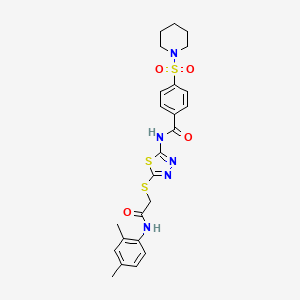
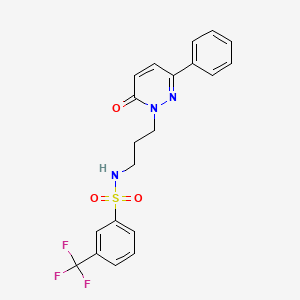
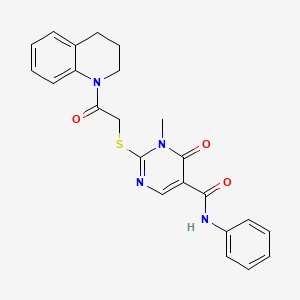
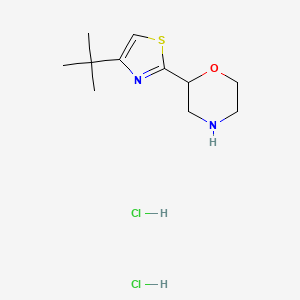
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)
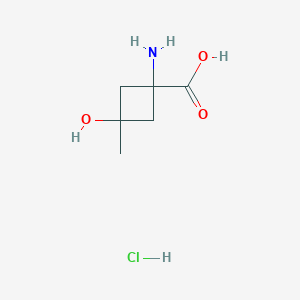
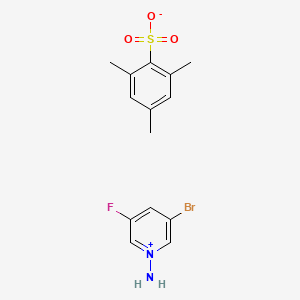
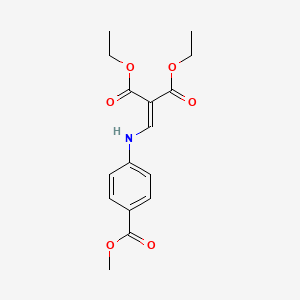
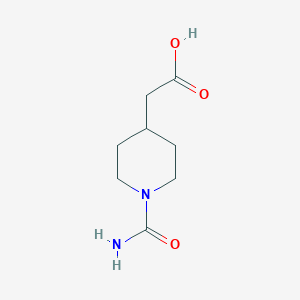
![N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2662551.png)